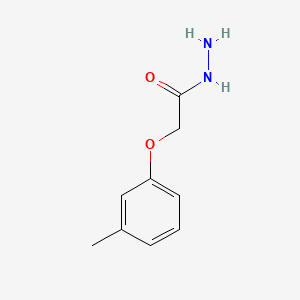

2-(3-Methylphenoxy)acetohydrazide

Description

Significance of Hydrazide Scaffolds in Contemporary Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is a cornerstone of modern medicinal chemistry, prized for its ability to serve as a scaffold for the development of bioactive molecules. nih.gov Hydrazides are known to be precursors for a multitude of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many clinically used drugs. ijpsr.com The reactivity of the hydrazide group allows for a variety of chemical transformations, making it a powerful tool for generating molecular diversity. ijpsr.com This versatility has led to the discovery of hydrazide-containing compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com

Overview of Aryloxyacetohydrazides in Pharmaceutical and Agrochemical Research

Aryloxyacetohydrazides, the class of compounds to which 2-(3-Methylphenoxy)acetohydrazide belongs, have garnered significant attention in both pharmaceutical and agrochemical research. The general structure, featuring an aromatic ring connected to an acetohydrazide moiety through an ether linkage, provides a template that can be readily modified to optimize biological activity. In pharmaceutical research, derivatives of aryloxyacetohydrazides have been investigated for their potential as anticancer and antimicrobial agents. figshare.comnih.gov For instance, certain aryloxyacetic acid hydrazide derivatives have shown promising anticancer activity against various cell lines, including gastric, cervical, and breast cancer cells. figshare.comtandfonline.com In the realm of agrochemicals, some aryloxyacetic acid derivatives have been developed as herbicides. tandfonline.com

Research Trajectories and Potential Applications of this compound

Currently, the primary role of this compound in the scientific literature is that of a key intermediate in the synthesis of more elaborate molecules. Its synthesis is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(3-methylphenoxy)acetate, using hydrazine (B178648) hydrate (B1144303). tandfonline.com This straightforward synthetic route makes it a readily accessible starting material for further chemical exploration.

While direct biological evaluation of this compound is not extensively reported, the research into its derivatives points towards several potential, yet currently unexplored, applications for the parent compound. The general trends in the study of aryloxyacetohydrazides suggest that this compound could serve as a lead compound for the development of new therapeutic agents.

For example, a study on the synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents demonstrated that compounds derived from a similar structural backbone exhibited significant cytotoxic effects against various cancer cell lines. figshare.comtandfonline.com This suggests that this compound itself, or its simple derivatives, could be a starting point for the design of new anticancer drugs.

Furthermore, the well-documented antimicrobial properties of hydrazide-containing compounds open up the possibility of investigating this compound for its potential antibacterial and antifungal activities. nih.govnih.gov Research on other aryloxyacetohydrazide derivatives has shown that modifications to the aromatic ring and the hydrazide moiety can lead to potent antimicrobial agents. nih.gov

In the field of agrochemicals, the known herbicidal activity of some aryloxyacetic acids suggests a potential, though less explored, avenue for research into this compound and its derivatives as potential herbicides. tandfonline.com

It is important to emphasize that while the research on related compounds is promising, dedicated studies are required to ascertain the specific biological activities of this compound. Future research should focus on the direct evaluation of this compound in various biological assays to unlock its full potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTHKVPUJUYDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189845 | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-38-8 | |

| Record name | 2-(3-Methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylphenoxy Acetohydrazide

Established Synthetic Pathways to 2-(3-Methylphenoxy)acetohydrazide

The synthesis of this compound is primarily achieved through a two-step process, beginning with the formation of a corresponding phenoxyacetate (B1228835) ester, which is then converted to the desired acetohydrazide.

Hydrazinolysis of Corresponding Phenoxyacetate Esters

The most common and efficient method for the preparation of this compound involves the hydrazinolysis of an appropriate ethyl or methyl phenoxyacetate ester. This reaction is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). nih.gov The hydrazide precipitates upon cooling and can be purified by recrystallization.

The general reaction is as follows:

2-(3-Methylphenoxy)acetate Ester + Hydrazine Hydrate → this compound + Alcohol

This method is widely applicable for the synthesis of various acetohydrazide derivatives from their corresponding esters. nih.gov

Synthesis from m-Cresol (B1676322) and Related Aryl Precursors

The precursor for the hydrazinolysis reaction, ethyl 2-(3-methylphenoxy)acetate, can be synthesized from m-cresol. The synthesis involves the reaction of m-cresol with ethyl chloroacetate (B1199739) in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dry acetone. This reaction proceeds via a Williamson ether synthesis mechanism.

The synthesis of a similar compound, ethyl 2-(4-bromo-3-methylphenoxy)acetate, has been reported, providing a clear procedural basis. In this analogous synthesis, 4-bromo-m-cresol is reacted with ethyl chloroacetate. The general procedure involves refluxing the reactants with anhydrous potassium carbonate in dry acetone. After the reaction is complete, the solvent is removed, and the residue is treated with water to remove inorganic salts. The product is then extracted and purified.

A plausible synthetic route from m-cresol is detailed in the table below, based on analogous procedures.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Condition | Product |

| m-Cresol | Ethyl chloroacetate | Anhydrous Potassium Carbonate | Dry Acetone | Reflux | Ethyl 2-(3-methylphenoxy)acetate |

Strategic Derivatization of the Acetohydrazide Moiety

The presence of the reactive hydrazide functional group in this compound allows for its use as a key building block in the synthesis of various heterocyclic compounds.

Synthesis of Schiff Bases (Hydrazones) from Aldehydes and Ketones

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as hydrazones. nih.gov This reaction is typically carried out by refluxing equimolar amounts of the acetohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. nih.gov

The general reaction is:

This compound + Aldehyde/Ketone → N'-(Aryl/Alkyl-methylene)-2-(3-methylphenoxy)acetohydrazide + Water

A variety of aromatic and heterocyclic aldehydes can be used in this reaction to generate a diverse library of Schiff bases. The table below illustrates the synthesis of representative Schiff bases.

| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Catalyst | Reaction Condition | Product |

| This compound | Substituted Benzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | N'-(Substituted-benzylidene)-2-(3-methylphenoxy)acetohydrazide |

| This compound | 2-Furaldehyde | Ethanol | Glacial Acetic Acid | Reflux | N'-(2-Furylmethylene)-2-(3-methylphenoxy)acetohydrazide |

| This compound | Isatin | Dioxane | Glacial Acetic Acid | Reflux | (Z)-N'-(2-Oxoindolin-3-ylidene)-2-(3-methylphenoxy)acetohydrazide nih.gov |

Cyclocondensation Reactions to Form 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a common structural motif in medicinally important compounds. This compound can serve as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. There are several synthetic strategies to achieve this transformation.

One common method involves the reaction of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. researchgate.net This one-pot synthesis can also be accelerated using microwave irradiation. researchgate.net

Alternatively, the acetohydrazide can first be converted to a diacylhydrazine, which then undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. researchgate.net Another pathway involves the oxidative cyclization of the corresponding Schiff base (hydrazone) using a reagent such as chloramine-T.

A key intermediate that can be derived from this compound is 5-(3-methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. This is typically synthesized by reacting the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol. The resulting thiol can be further functionalized. nih.gov

The table below outlines a general synthetic pathway to 1,3,4-oxadiazole derivatives.

| Reactant 1 | Reactant 2 | Reagent | Reaction Condition | Product |

| This compound | Carbon Disulfide | Potassium Hydroxide/Ethanol | Reflux | 5-(3-Methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol |

| This compound | Aromatic Carboxylic Acid | Phosphorus Oxychloride | Reflux | 2-Aryl-5-(3-methylphenoxymethyl)-1,3,4-oxadiazole |

Preparation of Thiazolidinone Derivatives

Thiazolidinone derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. The synthesis is a two-step process. First, the acetohydrazide is converted into a Schiff base by reacting it with an appropriate aldehyde, as described in section 2.2.1.

The resulting Schiff base is then subjected to cyclocondensation with thioglycolic acid. This reaction typically involves refluxing the Schiff base and thioglycolic acid in a solvent such as dioxane or benzene (B151609), sometimes with a dehydrating agent.

The general reaction scheme is as follows:

N'-(Arylmethylene)-2-(3-methylphenoxy)acetohydrazide + Thioglycolic Acid → 2-Aryl-3-(2-(3-methylphenoxy)acetamido)thiazolidin-4-one + Water

This methodology allows for the creation of a variety of thiazolidinone derivatives by varying the aldehyde used in the initial Schiff base formation.

| Reactant 1 (Schiff Base) | Reactant 2 | Solvent | Reaction Condition | Product |

| N'-(Arylmethylene)-2-(3-methylphenoxy)acetohydrazide | Thioglycolic Acid | Dioxane | Reflux | 2-Aryl-3-(2-(3-methylphenoxy)acetamido)thiazolidin-4-one |

Generation of Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives from this compound is a direct and efficient chemical transformation that leverages the nucleophilicity of the terminal amino group of the hydrazide. This reaction typically involves the condensation of the acetohydrazide with an appropriate isothiocyanate (R-N=C=S).

The general synthetic route proceeds by dissolving this compound in a suitable anhydrous solvent, such as ethanol or dichloromethane. An equimolar amount of a selected aryl or alkyl isothiocyanate is then added to the solution. The reaction mixture is typically stirred at reflux for several hours to ensure complete conversion. nih.govresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography. Upon completion, the resulting N-substituted thiourea derivative often precipitates from the solution upon cooling or after partial removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield the desired N-[[(arylamino)thioxomethyl]amino]-2-(3-methylphenoxy)acetamide. nih.gov This method is widely applicable for creating a library of thiourea derivatives by varying the substituent on the isothiocyanate reactant.

Complexation with Metal Centers: Formation of Organometallic Complexes (e.g., Organotin(IV)-Hydrazone Complexes)

The versatile hydrazide functional group of this compound is a precursor for synthesizing multidentate ligands capable of coordinating with various metal centers. A prominent example is the formation of organotin(IV) complexes, which typically involves a two-step process.

First, a hydrazone ligand is synthesized by the condensation reaction between this compound and an aldehyde or a ketone. This reaction is usually carried out in an alcoholic solvent, often with a few drops of an acid catalyst like glacial acetic acid, and results in the formation of a Schiff base where a C=N (azomethine) group is formed. nih.gov

In the second step, the resulting hydrazone ligand is reacted with an organotin(IV) halide, such as dialkyltin(IV) dichloride (R₂SnCl₂) or trialkyltin(IV) chloride (R₃SnCl), in a suitable solvent like acetonitrile (B52724) or methanol. nih.govjmchemsci.com A base is often added to facilitate the reaction by deprotonating the ligand. The hydrazone ligand typically acts as a bidentate or tridentate chelating agent, coordinating to the tin(IV) center through the azomethine nitrogen and the amide oxygen (or its enolic form). This chelation results in the formation of stable, often five- or six-coordinate organotin(IV) complexes with a defined geometry, such as a distorted trigonal bipyramidal or octahedral structure. nih.govresearchgate.net

Advanced Characterization Techniques for this compound and its Derivatives

A suite of sophisticated analytical methods is essential to unambiguously determine the structure, composition, and stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these compounds in solution.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For a typical derivative of this compound, one would expect to see distinct signals for the aromatic protons on the methylphenoxy ring, singlets for the N-H protons of the hydrazide and thiourea moieties, a singlet for the O-CH₂-C=O methylene (B1212753) group, and a singlet for the aryl-CH₃ group. nih.govnih.gov The integration of these signals corresponds to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. Expected signals include those for the carbonyl carbon (C=O) and thione carbon (C=S) in the downfield region, multiple signals for the aromatic carbons, and signals for the methylene and methyl carbons in the upfield region. nih.govmdpi.comresearchgate.net

¹¹⁹Sn NMR: For the organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. jmchemsci.comrsc.org For instance, a five-coordinate tin center in a trigonal bipyramidal geometry will have a different chemical shift compared to a six-coordinate tin in an octahedral environment. Furthermore, coupling between the tin isotopes (¹¹⁷Sn/¹¹⁹Sn) and nearby protons or carbons can provide additional structural insights. nih.gov

Table 1: Representative Expected NMR Chemical Shifts (δ) in ppm (Note: Data is illustrative for this class of compounds and may vary based on solvent and specific substitution.)

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| NH -C=O | 9.0 - 10.5 | - |

| NH -C=S | 9.5 - 11.0 | - |

| Aromatic H | 6.7 - 7.5 | 110 - 160 |

| O-CH ₂ | 4.5 - 5.0 | 65 - 75 |

| Ar-CH ₃ | 2.2 - 2.4 | 20 - 22 |

| C =O | - | 165 - 175 |

| C =S | - | 180 - 190 |

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound and its derivatives displays characteristic vibrational bands. For the parent hydrazide, key absorptions include N-H stretching vibrations, a strong C=O (Amide I) stretching band, and C-O-C stretching bands. Upon conversion to a thiourea derivative, the appearance of a C=S stretching band and changes in the N-H region are observed. In hydrazone complexes, a new C=N (azomethine) stretching vibration appears, and upon coordination to tin, shifts in the C=O and C=N bands, along with the appearance of new bands at lower frequencies corresponding to Sn-O and Sn-C bonds, confirm complex formation. nih.govnih.gov

Table 2: Typical FT-IR Absorption Frequencies (cm⁻¹) (Note: Data is representative for these functional groups.)

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H (stretching) | 3150 - 3300 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (amide) | 1650 - 1690 |

| C=N (azomethine) | 1600 - 1640 |

| C=C (aromatic) | 1450 - 1600 |

| C=S (thione) | 1050 - 1250 |

| C-O-C (ether) | 1200 - 1270 |

| Sn-O | 440 - 580 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a precise molecular formula. For derivatives of this compound, HRMS can unequivocally confirm the success of a reaction by matching the experimentally determined exact mass with the theoretically calculated mass for the expected product. This technique is crucial for distinguishing between compounds with the same nominal mass and for verifying the formation of organometallic complexes. nih.govrsc.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

When suitable single crystals can be grown, X-ray diffraction provides the most definitive structural information. aalto.fi This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding data on bond lengths, bond angles, and torsional angles. For organotin(IV)-hydrazone complexes, SC-XRD can confirm the coordination geometry around the tin atom (e.g., distorted octahedral), identify the atoms of the ligand that are bonded to the metal, and reveal how the molecules pack in the crystal lattice through intermolecular interactions like hydrogen bonds or π-π stacking. researchgate.netnih.govcore.ac.uk This provides an unparalleled level of detail about the molecule's solid-state conformation. For instance, analysis of related structures shows that organotin(IV) complexes with similar ligands often adopt five- or six-coordinate geometries. nih.govresearchgate.net

Table 3: Representative Crystal System and Space Group for Related Organometallic Complexes (Note: This table shows examples from related organotin(IV) complexes to illustrate typical findings.)

| Complex Type | Crystal System | Space Group | Key Geometry | Reference |

|---|---|---|---|---|

| Organotin(IV) Hydrazone | Tetragonal | I4₁/a | Distorted Octahedral | researchgate.net |

| Organotin(IV) Thio-Schiff Base | Monoclinic | P2₁/c | Distorted Trigonal Bipyramidal | nih.gov |

Chromatographic Purity Assessment (Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a fundamental analytical technique employed to assess the purity of synthesized compounds like this compound and to monitor the progress of the reaction. This method relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the polar silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

The choice of the mobile phase is critical for achieving good separation. A common approach for compounds of intermediate polarity like this compound is to use a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to achieve an optimal Rf value, which is typically in the range of 0.3 to 0.7 for good separation and visualization.

Visualization of the spots on the TLC plate after development can often be achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. Alternatively, staining reagents can be used.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a particular set of TLC conditions (stationary phase, mobile phase, temperature).

Below is a table of potential mobile phase systems that could be used as a starting point for the TLC analysis of this compound on a silica gel stationary phase. The optimal system would need to be determined experimentally.

| Mobile Phase Composition (v/v) | Anticipated Rf Range | Notes |

|---|---|---|

| Hexane : Ethyl Acetate (7:3) | 0.2 - 0.4 | A good starting point for compounds of intermediate polarity. Adjusting the ratio can optimize the Rf value. |

| Hexane : Ethyl Acetate (1:1) | 0.4 - 0.6 | A more polar system; expected to give a higher Rf value. |

| Chloroform : Methanol (9.5:0.5) | 0.3 - 0.5 | Another common system for a variety of organic compounds. |

| Toluene : Acetone (8:2) | 0.4 - 0.6 | Offers different selectivity compared to ester-alkane mixtures. |

| Dichloromethane : Methanol (9:1) | 0.5 - 0.7 | A relatively polar system suitable for more polar compounds or to increase the Rf of the target compound. |

In Vitro Biological Activity Investigations of 2 3 Methylphenoxy Acetohydrazide and Its Derivatives

Comprehensive Antimicrobial Activity Profiling

Derivatives of acetohydrazide are recognized for their significant antimicrobial potential, which can be attributed to the presence of the azomethine group in their Schiff base derivatives. dypvp.edu.in The biological activity of these compounds is often influenced by the nature of substituents on the aromatic rings. nih.gov

Antibacterial Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Derivatives of acetohydrazide have demonstrated notable efficacy against Gram-positive bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups, such as nitro (–NO₂) and bromo (–Br), into the molecular structure has been shown to enhance antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against S. aureus. rasayanjournal.co.in This enhanced potency is thought to stem from increased cell permeability. rasayanjournal.co.in

Similarly, studies on other related derivatives have confirmed their activity against S. aureus and Enterococcus faecalis. nih.gov For instance, a rhein-based derivative, RH17, exhibited potent bactericidal activity against S. aureus and Enterococcus species. mdpi.com The antimicrobial effect is often dose-dependent, with higher concentrations leading to a more significant reduction in bacterial viability. nih.govmdpi.com Some pyrimidine (B1678525) derivatives of acetohydrazide have also shown that the presence of hydroxyl (OH) or amino (NH₂) groups on the benzene (B151609) ring can increase inhibitory activity against Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Acetohydrazide Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC/Other) | Reference |

|---|---|---|---|

| PPA2, PPA4, PPA10 (with -NO₂ and -Br groups) | Staphylococcus aureus | MIC: 6.25 - 12.5 µg/mL | rasayanjournal.co.in |

| RH17 (Rhein-based derivative) | Staphylococcus aureus ATCC 29213 | Bactericidal at 4 x MIC | mdpi.com |

| Posidonia oceanica rhizome extracts | Staphylococcus aureus ATCC 25923 | MIC: 1-2 mg/mL | nih.gov |

| Posidonia oceanica rhizome extracts | Enterococcus faecalis ATCC 29212 | MIC: 0.5-1 mg/mL | nih.gov |

Antibacterial Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of acetohydrazide derivatives extends to Gram-negative bacteria. Research has shown that certain derivatives exhibit significant activity against clinically relevant pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.govrasayanjournal.co.in For example, compounds with electron-withdrawing substituents showed MIC values between 6.25 and 12.5 µg/mL against E. coli and P. aeruginosa. rasayanjournal.co.in

The antimicrobial activity against Gram-negative bacteria can be influenced by the specific derivative. For instance, some pyrimidine derivatives of acetohydrazide are particularly effective against P. aeruginosa and Klebsiella pneumoniae. mdpi.com Conversely, the presence of certain substituents can sometimes reduce the activity against other strains like P. vulgaris. nih.gov Zinc(II) complexes of certain acetohydrazide ligands have also been found to be highly sensitive against E. coli. ekb.eg

Table 2: Antibacterial Activity of Selected Acetohydrazide Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC/Other) | Reference |

|---|---|---|---|

| PPA2, PPA4, PPA10 (with -NO₂ and -Br groups) | Escherichia coli, Pseudomonas aeruginosa | MIC: 6.25 - 12.5 µg/mL | rasayanjournal.co.in |

| Zinc(II) complex of N''-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide | Escherichia coli | 94.1% activity compared to Amoxicillin | ekb.eg |

| Dioxomolybdenum(VI) complex of N'-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide | Escherichia coli | MIC: 0.62 ± 0.04 mmol/L | mdpi.com |

Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, Candida krusei)

Numerous studies have highlighted the potent antifungal properties of acetohydrazide derivatives, particularly against pathogenic Candida species. researchgate.netnih.govresearchgate.net Azole-based acetohydrazide derivatives of cinnamaldehyde, for instance, have shown tremendous antifungal potential against both fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov

The antifungal efficacy can be substantial, with some quinoxaline (B1680401) derivatives exhibiting a broad spectrum of activity at low concentrations, with MICs as low as 2-4 µg/mL. researchgate.net The nature of the substituents plays a critical role; for example, Schiff bases derived from acetohydrazide containing a nitrothiophene nucleus have demonstrated the highest antimicrobial activity among a series of tested compounds. dypvp.edu.in Metal complexes of these ligands also tend to show higher antifungal activity than the parent ligands. researchgate.net Some derivatives have also shown potent effects against Candida krusei and Candida parapsilosis. researchgate.net

Table 3: Antifungal Activity of Selected Acetohydrazide Derivatives against Candida Species

| Compound/Derivative | Fungal Strain | Activity (MIC/Other) | Reference |

|---|---|---|---|

| Azole based acetohydrazide derivatives of cinnamaldehyde | Candida albicans (fluconazole-susceptible and resistant) | Tremendous antifungal potential | nih.gov |

| 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide derivatives | Candida albicans | MIC: 2-4 µg mL-1 | researchgate.net |

| N-phenacyldibromobenzimidazole derivative (5h) | Candida albicans | IC50 = 8 µg/mL | nih.gov |

| Thiophen-2-yl)acetohydrazide derivative | Candida albicans, Candida krusei | Potent antifungal effect | researchgate.net |

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of acetohydrazide derivatives is multifaceted. One primary mechanism involves the disruption of the bacterial cell's structural integrity. This can include the breakdown of the cell wall, leading to lysis. nih.gov Another key mechanism is the alteration of the plasma membrane's integrity and function. mdpi.comnih.gov For example, the derivative RH17 was found to significantly disrupt the bacterial proton motive force (PMF), which can lead to reduced ATP synthesis and metabolic collapse. mdpi.com

Furthermore, these compounds can induce cellular apoptosis in fungi like C. albicans. nih.gov Studies have shown that they can cause the externalization of phosphatidylserine, a marker for apoptosis. nih.gov This process may be linked to the disruption of intracellular redox equilibrium. nih.gov Another observed effect is the accumulation of reactive oxygen species (ROS) within the bacteria, a crucial element in the bactericidal action of many antibiotics. mdpi.com Specific enzyme inhibition is also a potential mechanism; for instance, the enzyme dehydrosqualene synthase (CrtM) in S. aureus, which is crucial for its virulence, has been identified as a target for inhibition by related compounds. frontiersin.org

Modulation of Antimicrobial Potency via Metal Complexation

A consistent finding across numerous studies is that the antimicrobial potency of acetohydrazide derivatives can be significantly enhanced through complexation with transition metals. mdpi.comekb.egsemanticscholar.orgresearchgate.netmdpi.com Metal complexes of ligands derived from acetohydrazide often exhibit greater antibacterial and antifungal activity than the free ligands themselves. ekb.egresearchgate.netresearchgate.net

This enhancement is explained by Overtone's concept and Tweedy's chelation theory. mdpi.com Chelation reduces the polarity of the metal ion, mainly because the positive charge of the metal is partially shared with the donor atoms of the ligand, and there is π-electron delocalization over the entire chelate ring. This process increases the lipophilic character of the metal chelate, which facilitates its penetration through the lipid layer of the microbial membrane, allowing the complex to reach the site of action more effectively. mdpi.comekb.eg The increased lipophilicity enhances the ability of the complex to cross the cell membrane and interfere with the normal metabolic processes of the microorganisms. ekb.egmdpi.com

Anticancer and Antiproliferative Potential

In addition to their antimicrobial properties, acetohydrazide derivatives have been investigated for their potential as anticancer agents. Various synthesized series have shown promising cytotoxic effects against several human cancer cell lines. nih.govnih.gov

For example, a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives were evaluated for their in vitro anticancer activity. nih.gov Compounds from this series were found to be most potent against breast cancer (MCF-7) cell lines, with IC₅₀ values as low as 2.88 µM. nih.gov Similarly, derivatives of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide also exhibited a notable cytotoxic profile against MCF-7 cells, with one derivative showing more potent activity (IC₅₀ = 0.6 µg/mL) than the reference drug doxorubicin. nih.gov

The mechanism of anticancer action for related compounds has been linked to the induction of apoptosis and cell cycle arrest, often in the G2/M phase. nih.gov Some derivatives have been shown to increase levels of reactive oxygen species and inhibit key survival proteins like NF-κB p65 and Bcl-2 in cancer cells. nih.gov Thiazole (B1198619) derivatives, which share structural similarities, have also shown significant anti-proliferative activities against a range of tumor cells including leukemia, liver, lung, and glioma cell lines. dmed.org.ua

Table 4: In Vitro Anticancer Activity of Selected Acetohydrazide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 16 (N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivative) | Breast (MCF-7) | 2.88 µM | nih.gov |

| Compound 7 (N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivative) | Breast (MCF-7) | 3.12 µM | nih.gov |

| Compound 7c (2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivative) | Breast (MCF-7) | 0.6 ± 0.01 µg/mL | nih.gov |

| Compound 3 (2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide) | Breast (MCF-7) | Equipotent with Doxorubicin | nih.gov |

| ITH-6 (Indanone-based thiazolyl hydrazone derivative) | Colorectal (HT-29, COLO 205, KM 12) | 0.41 ± 0.19 to 6.85 ± 1.44 μM | nih.gov |

| Thiazole-based derivative | Leukemia (HL-60) | 7.5 μg/mL | dmed.org.ua |

Evaluation of In Vitro Growth Inhibition in Human Cancer Cell Lines (e.g., Gastric, Cervical, Breast Carcinoma Cells)

Derivatives of phenoxyacetohydrazide have been the subject of research for their potential anticancer properties. Studies have shown that modifying the core structure can lead to compounds with significant cytotoxic effects against various human cancer cell lines.

Thiazole derivatives incorporating a phthalimide (B116566) structure, for instance, have demonstrated notable cytotoxic activity. nih.gov One of the most potent compounds in a studied series, designated as 5b, exhibited a half-maximal inhibitory concentration (IC50) of 0.2 µM against the MCF-7 breast cancer cell line. nih.gov Other derivatives, 5k and 5g, showed strong cytotoxicity against MDA-MB-468 (a triple-negative breast cancer cell line) and PC-12 (pheochromocytoma) cells, with IC50 values of 0.6 µM and 0.43 µM, respectively. nih.gov

Furthermore, a series of coumarin-based thiazoles were tested for their cytotoxic effects on pancreatic (PANC1), breast (MCF7), and prostate (PC3) cancer cells, with several derivatives showing efficacy in inhibiting both target enzymes and cancer cell growth. nih.gov Specifically, sulfonamide derivatives have shown significant inhibitory effects against breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 µM and a high degree of selectivity. researchgate.net

Table 1: In Vitro Growth Inhibition of Selected Derivatives in Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Phthalimide-Thiazole Derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| Phthalimide-Thiazole Derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |

| Phthalimide-Thiazole Derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |

Investigation of Apoptosis Induction Pathways in Cancer Cells

The anticancer activity of these derivatives is often linked to their ability to induce programmed cell death, or apoptosis. Research indicates that the cytotoxic effects of many of these compounds on cancer cells are directly related to their capacity to trigger apoptotic pathways. nih.gov

The damage caused by cytotoxic drugs to cancer cells, particularly to their DNA, can initiate apoptosis through either the intrinsic or extrinsic pathway. nih.gov Studies on 1,3-thiazole derivatives bearing a phthalimide structure suggest they induce apoptosis primarily through the intrinsic pathway. nih.gov This is supported by RT-PCR analysis of apoptosis markers like BAX, BCL-2, and FAS. nih.gov The B-cell lymphoma-2 (BCL-2) family of proteins, which includes the pro-apoptotic BAX and the anti-apoptotic Bcl-2, plays a crucial role in regulating the mitochondrial apoptosis pathway. nih.gov

For example, a specific coumarin-based thiazole derivative, 5e, was found to halt the cell cycle in the S phase in PANC1 pancreatic cancer cells. nih.gov It triggered the apoptotic cascade, evidenced by increased levels of caspases 3 and 9, and a rise in the BAX protein, alongside a decrease in Bcl-2. nih.gov Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce significant early apoptosis in HT-29 and HepG-2 cancer cell lines. mdpi.com Compound 5 from this series was particularly effective, inducing a significant increase in the late apoptotic cell population in both cell lines. mdpi.com

Anoctamin 1 (ANO1) Inhibitory Activity and its Therapeutic Implications in Cancer

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is considered a marker for several types of cancer, including gastrointestinal stromal tumors, breast cancer, and prostate cancer. researchgate.net Its role in cell proliferation and other biological processes makes it a key target for developing new cancer treatments. researchgate.net

A specific derivative, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide, known as Ani9, has been identified as an effective and potent inhibitor of the ANO1 channel. researchgate.net Research has shown that Ani9 can completely block the ANO1 chloride current at submicromolar concentrations. researchgate.net This inhibitory action is highly selective for ANO1 over its homolog ANO2 and does not interfere with intracellular calcium signaling. researchgate.net The identification of potent ANO1 inhibitors like Ani9 represents a significant step toward new therapeutic strategies for cancers where ANO1 is overexpressed. researchgate.net

Enzymatic Inhibition Studies

β-Glucuronidase Inhibitory Potential

β-Glucuronidase is an enzyme whose elevated activity is linked to the development of certain diseases, including some forms of cancer like colonic carcinogenesis. nih.govresearchgate.net Therefore, inhibiting this enzyme is a viable therapeutic strategy.

A series of phenoxyacetohydrazide Schiff base analogs were synthesized and evaluated for their in vitro β-glucuronidase inhibitory potential. nih.govresearchgate.net Several of these compounds demonstrated promising activity, with many showing significantly better inhibition than the standard, D-saccharic acid-1,4-lactone (which has an IC50 of 48.4 ± 1.25 µM). nih.govresearchgate.net The inhibitory activity of these derivatives was diverse, with IC50 values for the most active compounds ranging from 9.20 to 30.7 µM. nih.gov This suggests that the specific chemical groups and their positions on the benzylidene phenyl ring are crucial for potent inhibition. researchgate.net

Table 2: β-Glucuronidase Inhibitory Activity of Selected Phenoxyacetohydrazide Schiff Base Derivatives

| Compound | IC50 (µM) | Source |

|---|---|---|

| 1 | 9.20 ± 0.32 | nih.govresearchgate.net |

| 5 | 9.47 ± 0.16 | nih.govresearchgate.net |

| 15 | 12.0 ± 0.16 | nih.govresearchgate.net |

| 21 | 13.7 ± 0.40 | nih.govresearchgate.net |

| 7 | 14.7 ± 0.19 | nih.govresearchgate.net |

| 8 | 15.4 ± 1.56 | nih.govresearchgate.net |

| 11 | 19.6 ± 0.62 | nih.govresearchgate.net |

| 22 | 22.0 ± 0.14 | nih.govresearchgate.net |

| 12 | 30.7 ± 1.49 | nih.govresearchgate.net |

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Glucosidase, α-Amylase)

The enzymes α-glucosidase and α-amylase are key players in the digestion of carbohydrates. nih.gov Inhibiting these enzymes can slow down the breakdown of polysaccharides into absorbable sugars, which is a therapeutic approach for managing type 2 diabetes. researchgate.net

Various derivatives related to 2-(3-Methylphenoxy)acetohydrazide have been investigated for this purpose. For example, a synthetic compound, FA2, was identified as a potent inhibitor of both α-glucosidase and α-amylase, with IC50 values of 18.82 µM and 5.17 µM, respectively. dovepress.com This activity was significantly higher than that of the standard drug acarbose (B1664774). dovepress.com Enzyme kinetic studies revealed that FA2 acts as a non-competitive inhibitor, meaning it binds to an allosteric site on the enzymes rather than the active site. dovepress.com

Other studies on phenolic compounds have also shown significant inhibitory potential. Myricetin-3-O-rhamnoside, for instance, displayed strong inhibition of both α-amylase (IC50 = 65.17 µg/mL) and α-glucosidase (IC50 = 69.02 µg/mL), with its α-glucosidase inhibition being more potent than that of acarbose (IC50 = 87.70 µg/mL). researchgate.net

Table 3: Inhibitory Activity of Selected Compounds Against Carbohydrate-Hydrolyzing Enzymes

| Compound | Enzyme | IC50 | Standard (Acarbose) IC50 | Source |

|---|---|---|---|---|

| FA2 | α-Glucosidase | 18.82 ± 0.89 µM | 58.8 ± 2.69 µM | dovepress.com |

| FA2 | α-Amylase | 5.17 ± 0.28 µM | Not specified for α-amylase | dovepress.com |

| Myricetin-3-O-rhamnoside | α-Amylase | 65.17 ± 0.43 µg/mL | 32.25 ± 0.36 µg/mL | researchgate.net |

| Myricetin-3-O-rhamnoside | α-Glucosidase | 69.02 ± 0.65 µg/mL | 87.70 ± 0.68 µg/mL | researchgate.net |

Other Significant In Vitro Biological Activities of Derivatives

Beyond anticancer and enzyme-inhibiting properties, derivatives of this chemical class have shown other notable in vitro biological activities. For example, synthesized harmine-linked triazoles have demonstrated potent anti-inflammatory activity by inhibiting reactive oxygen species (ROS), with IC50 values ranging from 1.1 to 7.5 µg/mL, which is more effective than the standard anti-inflammatory drug ibuprofen (B1674241) (IC50 = 11.2 ± 1.9 µg/mL). researchgate.net Importantly, most of these compounds were found to be non-cytotoxic against normal NIH 3T3 cell lines. researchgate.net

Additionally, some aryl thiazolone-benzenesulfonamide derivatives have been identified as excellent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. researchgate.net The most active derivatives showed IC50 values in the nanomolar range (10.93-25.06 nM) and displayed remarkable selectivity for CA IX over another isoform, CA II. researchgate.net

Anti-inflammatory Effects

The anti-inflammatory potential of acetohydrazide derivatives has been a subject of investigation, often utilizing the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs. nih.govnih.gov This assay induces a localized inflammatory response, and the efficacy of a compound is measured by its ability to reduce the resulting edema. researchgate.net

Research into a series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which are structurally related to this compound, has demonstrated notable anti-inflammatory activity. nih.govresearchgate.netnih.gov In these studies, the parent compound, 2-(2-Phenoxyphenyl) acetohydrazide, was chemically modified to produce various derivatives. The anti-inflammatory effects of these derivatives were then compared to a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.govnih.gov

One particular derivative, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, exhibited significant in vivo anti-inflammatory activity, with a 32-58% reduction in inflammation observed in the carrageenan-induced rat paw edema assay. nih.govnih.gov This level of activity was comparable to that of the reference drug, diclofenac, which showed a 35-74% reduction in inflammation under the same conditions. nih.govnih.gov The findings suggest that the hydrazone moiety may be a key pharmacophore for anti-inflammatory action. nih.gov

Interactive Table: Anti-inflammatory Activity of selected N-arylidene-2-(2-phenoxyphenyl) acetohydrazide derivatives. nih.gov

| Compound | % Reduction in Inflammation (1h) | % Reduction in Inflammation (2h) | % Reduction in Inflammation (3h) |

| N-(Phenylmethylidene)-2-(2-phenoxyphenyl)acetohydrazide | 38 | 42 | 30 |

| N-(4-Methylbenzylidene)-2-(2-phenoxyphenyl)acetohydrazide | 25 | 30 | 22 |

| N-(4-Methoxybenzylidene)-2-(2-phenoxyphenyl)acetohydrazide | 28 | 35 | 25 |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide | 45 | 58 | 32 |

| Diclofenac (Standard) | 40 | 65 | 74 |

Analgesic Properties

The analgesic potential of hydrazide derivatives has been evaluated using methods such as the acetic acid-induced writhing test in mice. nih.gov This test induces a painful response, and the analgesic effect of a substance is quantified by the reduction in the number of writhes. nih.govresearchgate.net

Studies on various hydrazide and hydrazone derivatives have indicated significant analgesic activity. nih.gov For instance, a series of 2-phenoxybenzoic acid hydrazides, which share a phenoxy-acid hydrazide core with this compound, were synthesized and tested for their ability to reduce acetic acid-induced writhing. nih.gov Several of these derivatives demonstrated potent analgesic effects, with some showing a higher percentage of writhing inhibition than the standard drug, mefenamic acid. nih.govresearchgate.net This suggests that the hydrazide scaffold is a promising template for the development of new analgesic agents. nih.gov

Interactive Table: Analgesic Activity of selected Hydrazide Derivatives in Acetic Acid-Induced Writhing Test. researchgate.net

| Compound | % Inhibition of Writhing |

| Compound A | 65.2 |

| Compound B | 72.8 |

| Compound C | 58.4 |

| Mefenamic Acid (Standard) | 68.5 |

Note: The specific structures of Compounds A, B, and C are as reported in the cited study and are derivatives of hydrazide.

Antioxidant Activity

The antioxidant capacity of chemical compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This method measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. nih.govnih.gov The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Research on various hydrazide-containing molecules has revealed their potential as antioxidant agents. nih.gov For example, a study on fused azaisocytosines containing a hydrazide moiety demonstrated significant DPPH radical scavenging activity. nih.gov It was observed that substitutions on the phenyl ring of the acetohydrazide structure could influence the antioxidant potential. nih.gov For instance, the introduction of a para-methoxy group was found to enhance the nitric oxide (NO) scavenging abilities of the molecule. nih.gov

Interactive Table: DPPH Radical Scavenging Activity of selected Hydrazide Derivatives. nih.gov

| Compound | DPPH Scavenging Activity (IC50 in µM) |

| 2-[8-(4-Methylphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govhygeiajournal.comtriazin-3-yl]acetohydrazide | 35.6 |

| 2-[8-(4-Methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govhygeiajournal.comtriazin-3-yl]acetohydrazide | 28.9 |

| 2-[8-(4-Ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govhygeiajournal.comtriazin-3-yl]acetohydrazide | 42.1 |

| 2-[8-(4-Chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govnih.govhygeiajournal.comtriazin-3-yl]acetohydrazide | 45.3 |

| Ascorbic Acid (Standard) | 15.2 |

Structure Activity Relationship Sar Elucidation and Molecular Design Rationalization

Identification of Pharmacophoric Elements within the 2-(3-Methylphenoxy)acetohydrazide Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, two primary domains constitute its core pharmacophoric features: the substituted phenoxy ring and the acetohydrazide moiety.

The 2-(3-Methylphenoxy) Group : This part of the molecule consists of a phenyl ring substituted with a methyl group at the meta-position, linked to the rest of the scaffold via an ether oxygen. This aromatic region is crucial for establishing interactions, potentially through pi-stacking or hydrophobic interactions, with biological targets. The ether linkage provides a specific spatial orientation and flexibility.

The Acetohydrazide Moiety (-C(O)NHNH2) : This functional group is a key element in the bioactivity of many related compounds. mdpi.com The hydrazide group contains hydrogen bond donors (the -NH and -NH2 protons) and a hydrogen bond acceptor (the carbonyl oxygen), which can form critical interactions with amino acid residues in a target protein. Furthermore, the hydrazide moiety serves as a versatile chemical handle for creating more complex derivatives, such as hydrazones, which themselves possess significant pharmacophoric character. mdpi.com Some research suggests the hydrazone moiety is a key feature for the drug design of compounds with a wide range of biological activities. mdpi.com

The combination of the lipophilic, aromatic phenoxy group and the polar, reactive acetohydrazide group defines the fundamental pharmacophoric nature of the scaffold, enabling it to interact with diverse biological systems.

Influence of Substituent Variations on the Phenoxy Ring on Biological Activity

Modifying the substituents on the phenoxy ring is a common strategy to fine-tune the electronic and steric properties of a molecule, thereby influencing its activity. The nature, position, and number of substituents can drastically alter a compound's reactivity and biological function. mdpi.com

Table 1: Predicted Influence of Phenoxy Ring Substituents on Activity This table is based on general principles of medicinal chemistry and may not represent specific experimental data for all listed compounds.

| Substituent (at position 3) | Electronic Effect | Predicted Impact on Bioactivity | Rationale |

| -CH3 (Methyl) | Electron-Donating (Weak) | Baseline | Increases lipophilicity and can engage in hydrophobic interactions. |

| -OCH3 (Methoxy) | Electron-Donating (Strong) | Potentially increases activity | Can act as a hydrogen bond acceptor. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Potentially increases activity | Increases lipophilicity and can alter electronic distribution. mdpi.com |

| -NO2 (Nitro) | Electron-Withdrawing (Strong) | Variable | Significantly alters electronic properties and may introduce toxicity. beilstein-journals.org |

| -OH (Hydroxy) | Electron-Donating (Resonance) | Potentially increases activity | Can act as a hydrogen bond donor/acceptor. |

Effects of Modifications to the Acetohydrazide Moiety on Bioactivity

The acetohydrazide moiety is a highly versatile functional group that can be readily modified to generate a diverse library of derivatives. A primary and extensively studied modification is its condensation with various aldehydes and ketones to form N-acylhydrazones or Schiff bases. mdpi.com This transformation converts the terminal -NH2 group into an imine (-N=CH-R), introducing new substituents (R) that can explore additional binding pockets in a target protein.

Research on phenoxyacetohydrazide Schiff bases has shown that substituents on the newly introduced aromatic ring (derived from the aldehyde) have a significant impact on biological activity. mdpi.com For instance, in a series of compounds tested for β-glucuronidase inhibition, the nature and position of substituents on the benzilidine part of the molecule were critical for potency. mdpi.com

Another significant modification is the cyclization of the hydrazone derivatives. For example, hydrazide-hydrazones can be cyclized to form 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, a different class of heterocyclic compounds with its own unique biological activity profile. researchgate.net This rigidification of the structure can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Table 2: Bioactivity of Modified Acetohydrazide Derivatives (Example: β-Glucuronidase Inhibition) Data adapted from a study on 2-(4-Chloro-2-methylphenoxy)acetohydrazide derivatives. mdpi.com This illustrates the principle of moiety modification.

| Compound/Modification | Structure of Moiety | IC50 (µM) mdpi.com |

| Standard Inhibitor | D-Saccharic acid-1,4-lactone | 48.4 ± 1.25 |

| Schiff Base Derivative 1 | Hydrazone from 2-methoxybenzaldehyde | 9.20 ± 0.32 |

| Schiff Base Derivative 5 | Hydrazone from 4-hydroxy-3-methoxybenzaldehyde | 9.47 ± 0.16 |

| Schiff Base Derivative 7 | Hydrazone from 2-hydroxy-3-methoxybenzaldehyde | 14.7 ± 0.19 |

| Schiff Base Derivative 21 | Hydrazone from 2-nitrobenzaldehyde | 13.7 ± 0.40 |

As the table demonstrates, converting the hydrazide into various hydrazones (Schiff bases) leads to compounds with significantly improved inhibitory activity compared to the standard.

Rational Design Principles for Optimizing Potency and Selectivity of this compound Derivatives

The rational design of new drugs aims to move beyond trial-and-error by using the understanding of a molecule's SAR to make targeted, intelligent modifications. nih.gov For derivatives of this compound, several principles can be applied to optimize potency and selectivity.

Pharmacophore-Guided Design : A validated pharmacophore model serves as a blueprint for designing new molecules. nih.govnih.gov By ensuring that new designs retain the key pharmacophoric elements—the substituted aromatic ring and the hydrogen-bonding features of the hydrazide/hydrazone moiety—chemists can increase the probability of retaining or improving biological activity.

Structure-Activity Relationship (SAR) Integration : The data gathered from SAR studies (as discussed in sections 4.2 and 4.3) is the cornerstone of rational design. chemrxiv.orgnih.gov If studies show that a small, electron-withdrawing group at a specific position on the phenoxy ring enhances activity, future designs will incorporate this feature. Similarly, if a particular hydrazone derivative shows high potency, further modifications can be focused on that part of the molecule.

Scaffold Hopping and Bioisosteric Replacement : To explore new chemical space and potentially improve properties like metabolic stability, parts of the scaffold can be replaced with bioisosteres—groups with similar steric and electronic properties. For example, the phenoxy ring could be replaced with a different aromatic heterocycle. This "scaffold hopping" can lead to novel compounds that maintain the essential pharmacophoric geometry but have different core structures. nih.gov

Computational Modeling : Molecular docking and other computational techniques can be used to predict how newly designed derivatives will bind to a target protein. This allows for the in silico screening of many potential compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving time and resources.

By systematically applying these principles, researchers can efficiently navigate the chemical space around the this compound scaffold to develop derivatives with optimized potency, greater selectivity, and improved drug-like properties.

Computational Chemistry Applications in the Research of 2 3 Methylphenoxy Acetohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how 2-(3-Methylphenoxy)acetohydrazide might interact with key biological macromolecules, such as receptors and enzymes.

Through molecular docking simulations, researchers can predict the binding affinity and interaction patterns of this compound with various biological targets. These simulations provide a static model of the ligand-receptor complex, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction, with lower values suggesting a more favorable binding.

While specific docking studies for this compound against pyruvate (B1213749) dehydrogenase, ANO1, and tyrosine hydrolase are not extensively published, the methodology allows for such predictions. For instance, docking it against these targets would reveal potential binding pockets and key amino acid residues involved in the interaction.

Pyruvate Dehydrogenase (PDH): As a critical enzyme in cellular metabolism, inhibition of PDH can have significant physiological effects. Docking studies would explore whether this compound can bind to the active site or allosteric sites of PDH, potentially modulating its activity.

Anoctamin-1 (ANO1): This calcium-activated chloride channel is a target for various conditions, including pain and inflammation. Molecular docking could elucidate if the compound can act as a blocker or modulator of the ANO1 channel by interacting with key residues within the ion passage pathway.

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the synthesis of catecholamines, TH is a key target in neurological disorders. Docking simulations can predict whether this compound could inhibit or enhance TH activity by binding to its active site.

The following table illustrates the type of data that would be generated from such molecular docking studies. The values are hypothetical and serve to represent the expected output from these computational experiments.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pyruvate Dehydrogenase | -7.5 | TYR 202, HIS 263, ARG 267 |

| Anoctamin-1 (ANO1) | -6.8 | PHE 545, LYS 645, ARG 789 |

| Tyrosine Hydroxylase | -8.2 | HIS 336, HIS 361, PHE 309 |

By visualizing the binding mode of this compound within the active site of a target protein, molecular docking can help to propose a plausible mechanism of action. The predicted interactions can explain how the compound might interfere with the normal function of the enzyme or receptor. For example, if the compound forms a hydrogen bond with a critical catalytic residue in an enzyme's active site, it could be proposed as a competitive inhibitor. The acetohydrazide group is known to be a good chelating agent and can form strong hydrogen bonds, which is a key feature in its interaction with biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of this compound. These methods are used to analyze the electron distribution and geometry of the molecule, which are fundamental to its reactivity and interaction with other molecules.

DFT calculations can determine various electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. These calculations also reveal the distribution of electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for predicting sites of interaction with biological targets.

Quantum chemical calculations are also employed to validate and interpret experimental findings. For example, the calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, theoretical calculations can help to understand the observed biological activity of a series of related compounds by correlating their electronic properties with their potency.

In Silico ADMET Profiling for Drug-likeness and Pharmacokinetic Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, saving time and resources in the early stages of drug discovery.

For this compound, various ADMET parameters can be predicted. These predictions are based on its chemical structure and are compared against established criteria for drug-likeness, such as Lipinski's Rule of Five. An in silico study on phenoxy acid derivatives, including hydrazides, has shown that such compounds generally exhibit good intestinal absorption and distribution properties. The introduction of the hydrazide group can influence properties like CNS permeability.

The following table presents a selection of predicted ADMET properties for this compound, which are typically generated by various predictive software.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 180.21 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition Coefficient) | 1.3 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Suggests good oral bioavailability |

| Number of Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| Number of Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | May have limited effects on the central nervous system |

| Ames Mutagenicity | Non-mutagen | Indicates a lower risk of carcinogenicity |

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental studies.

Concluding Perspectives and Future Research Directions

Identification of Current Research Gaps and Unexplored Biological Potentials

A thorough review of the existing scientific literature reveals significant research gaps concerning the specific biological activities and potential applications of 2-(3-Methylphenoxy)acetohydrazide. While the broader class of hydrazide derivatives has been extensively studied for a wide array of pharmacological effects, dedicated research on this particular compound is notably scarce. researchgate.netnih.gov The primary focus of existing studies has been on the synthesis and characterization of various hydrazide-hydrazone derivatives, with less emphasis on the unmodified parent hydrazide. mdpi.com

The unexplored biological potential of this compound represents a promising area for future investigation. Given that many hydrazide derivatives exhibit significant biological activities, it is plausible that this compound could also possess valuable therapeutic properties. mdpi.com Areas of potential interest for screening include its antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities, which are common among this class of compounds. researchgate.netnih.gov Furthermore, its structural similarity to other biologically active phenoxyacetic acid derivatives suggests potential herbicidal or plant growth regulatory activities that remain to be explored.

Strategies for Further Structural Optimization and Lead Compound Development

The development of this compound as a lead compound for drug discovery or agrochemical development would necessitate systematic structural optimization. A key strategy involves the synthesis of a library of derivatives to establish structure-activity relationships (SAR).

One common and effective approach is the condensation of the hydrazide with a variety of aldehydes and ketones to form hydrazone derivatives. mdpi.comnih.gov This allows for the introduction of diverse substituents on the azomethine carbon, which can significantly influence biological activity. The nature of the substituent on the aromatic ring of the aldehyde or ketone can modulate lipophilicity, electronic properties, and steric interactions with biological targets.

Further optimization strategies could involve:

Modification of the Phenoxy Ring: Introduction of different substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at various positions on the 3-methylphenoxy ring could enhance biological activity or selectivity.

Alterations to the Hydrazide Moiety: N-alkylation or N-acylation of the hydrazide nitrogen atoms could be explored to modify the compound's physicochemical properties and metabolic stability.

Bioisosteric Replacement: Replacing the phenoxy ether linkage or the hydrazide group with other functional groups that have similar steric and electronic properties could lead to novel compounds with improved profiles.

Advanced Methodological Approaches for Future Investigations

To bridge the existing knowledge gaps and accelerate the exploration of this compound and its derivatives, the application of advanced methodological approaches is crucial.

In silico and Computational Studies:

Molecular Docking: This technique can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes or receptors. This can help in prioritizing the synthesis of compounds with a higher likelihood of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the physicochemical properties of a series of derivatives with their biological activities. This can provide valuable insights for designing more potent compounds.

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

Advanced Analytical and Spectroscopic Techniques:

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its key derivatives can provide precise information about their three-dimensional conformation and intermolecular interactions in the solid state. nih.gov

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as NOESY and ROESY, can be used to elucidate the solution-state conformation and isomerism of these molecules, which is particularly important for flexible molecules like hydrazones. nih.gov

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen a large library of derivatives against a panel of biological targets, enabling the efficient identification of hit compounds.

Potential for Broader Therapeutic and Agri-chemical Applications of this compound and its Derivatives

The structural motif of this compound holds potential for development in both the therapeutic and agrochemical sectors.

Therapeutic Applications: The hydrazide functional group is a key pharmacophore in a number of established drugs. mdpi.com By extension, derivatives of this compound could be investigated for a range of therapeutic applications, including:

Antimicrobial Agents: Many hydrazide-hydrazones have demonstrated potent antibacterial and antifungal activities. nih.govnih.gov

Anticonvulsants: The hydrazone moiety is a recognized pharmacophore in the design of anticonvulsant drugs. nih.gov

Anti-inflammatory Agents: Certain hydrazide derivatives have shown promising anti-inflammatory properties. researchgate.net

Anticancer Agents: The development of novel hydrazide-based compounds as anticancer agents is an active area of research. researchgate.net

Agrochemical Applications: Phenoxyacetic acid derivatives are well-known herbicides. The structural similarity of this compound to this class of compounds suggests a potential for herbicidal or plant growth regulatory activity. Further derivatization could lead to the development of novel agrochemicals with improved efficacy or a more favorable environmental profile. The introduction of the hydrazide moiety could also confer insecticidal or fungicidal properties, broadening the potential for agrochemical applications.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylphenoxy)acetohydrazide and its derivatives?

The compound is synthesized via hydrazinolysis of ethyl esters. For example, refluxing ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol yields the hydrazide intermediate. Subsequent condensation with aromatic or heterocyclic aldehydes in acetic acid produces N'-substituted derivatives. Reaction conditions (e.g., reflux time, solvent selection) and stoichiometric ratios are critical for optimizing yields .

Q. How is the structural integrity of synthesized this compound derivatives confirmed?

Characterization involves 1H-NMR (e.g., hydrazide NH peaks at δ 9.5–10.5 ppm), 13C-NMR (carbonyl signals at ~165–170 ppm), and IR spectroscopy (N–H stretch at 3200–3300 cm⁻¹, C=O at ~1650 cm⁻¹). Elemental analysis (C, H, N, S) and chromatographic mass spectrometry validate purity and molecular weight .

Advanced Research Questions

Q. How do structural modifications at the hydrazide moiety influence biological activity?

Substituents like 4-chlorobenzylidene enhance actoprotective effects (e.g., reducing rat fatigue), while nitro or dimethylamino groups reduce efficacy. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups improve antioxidant and antimicrobial activities, whereas bulky substituents may sterically hinder target binding .

Q. What experimental designs are used to evaluate the anticancer potential of these compounds?

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., C6 glioma, MCF-7) and healthy NIH3T3 fibroblasts to determine selectivity indices.

- DNA Synthesis Inhibition : Measure [³H]thymidine incorporation in C6 cells to assess antiproliferative mechanisms.

- Flow Cytometry : Identify apoptosis pathways (e.g., Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase blocking) .

Q. How can thermal stability and decomposition mechanisms of this compound derivatives be analyzed?

Use simultaneous TGA-DSC under nitrogen/oxygen atmospheres to monitor melting points, pyrolysis (200–400°C), and oxidative decomposition. Couple with FTIR or mass spectrometry to identify volatile degradation products (e.g., CO₂, NH₃). Kinetic analysis (e.g., Flynn-Wall-Ozawa method) quantifies activation energies .

Q. What methodologies assess antioxidant and antibacterial activities of these compounds?

- Antioxidant :

- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm.

- Reducing Power Assay : Quantify Fe³⁺ to Fe²⁺ reduction at 700 nm .

- Antibacterial :

- Agar Diffusion : Zone of inhibition against E. coli or Xanthomonas campestris.

- Broth Dilution : Determine minimum inhibitory concentrations (MICs) in nutrient broth (pH 7.2–7.4) .

Q. How are molecular docking studies performed to predict target interactions?

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Ligand Preparation : Optimize 3D structures (e.g., Gaussian for DFT geometry optimization) and generate .pdb files.

- Target Proteins : Use crystal structures (e.g., MAO-A/B from PDB) or homology models. Validate docking poses with in vitro enzyme inhibition assays (e.g., IC₅₀ for MAO inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.